molecular formula C22H27FN6OS B2404462 N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 946211-34-3

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

カタログ番号 B2404462
CAS番号: 946211-34-3
分子量: 442.56
InChIキー: UIWBPFWZYQPOQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.



Molecular Structure Analysis

This involves discussing the molecular structure of the compound, including its molecular formula, the types of bonds present, and its 3D structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including its reactivity and stability. The conditions under which these reactions occur are also discussed.



Physical And Chemical Properties Analysis

This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


科学的研究の応用

Analgesic Efficacy in Cancer Pain

A study by Scheef and Wolf-Gruber (1985) investigated the analgesic efficacy of ethyl-N-(2-amino-6-[4-fluorophenyl-methylamino] pyridin-3-yl)carbamate (flupirtine), which has structural similarities to the compound , in patients with severe cancer pain. The study found flupirtine to be significantly more effective than pentazocine in reducing pain, indicating the potential of related compounds in pain management in oncology (Scheef & Wolf-Gruber, 1985).

Metabolism and Excretion in Human Subjects

Renzulli et al. (2011) conducted a study on the disposition and metabolism of a compound with a similar structure, focusing on how it is metabolized and excreted in humans. This research provides insights into the pharmacokinetics of similar complex molecules, which is crucial for developing effective pharmaceuticals (Renzulli et al., 2011).

Impact on Creatinine Renal Clearance

Zhang et al. (2015) explored the impact of INCB039110, a compound with some structural similarities, on creatinine renal clearance. Their findings highlight the importance of understanding the interaction between complex molecules and renal transporters, which is vital for assessing renal function and safety profiles of new drugs (Zhang et al., 2015).

Preclinical Pharmacology and Pharmacokinetics

Garner et al. (2015) characterized the preclinical pharmacodynamic and pharmacokinetic properties of CERC‐301, a compound with a similar structure, to develop a translational approach for dose selection in clinical trials. Such studies are crucial for determining the appropriate dosing and understanding the drug's behavior in the body (Garner et al., 2015).

TSPO Imaging in Neurological Conditions

Initial Evaluation of 11C-DPA-713, a novel TSPO PET ligand, was reported by Endres et al. (2009). The study involved a novel radioligand structurally related to the compound , demonstrating its potential in imaging and diagnosing neuroinflammatory conditions (Endres et al., 2009).

Safety And Hazards

This involves discussing the safety precautions that need to be taken when handling the compound, and the hazards associated with it. This can include toxicity data, flammability, and environmental impact.


将来の方向性

This involves discussing potential future research directions or applications for the compound.


I hope this general approach helps! If you have more specific information about the compound, I might be able to provide a more detailed analysis.


特性

IUPAC Name

N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6OS/c1-2-31-22-26-20(28-11-4-3-5-12-28)18-15-25-29(21(18)27-22)13-10-24-19(30)14-16-6-8-17(23)9-7-16/h6-9,15H,2-5,10-14H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBPFWZYQPOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。